molecular formula C10H12N6O2 B12771349 3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-propyl- CAS No. 135446-11-6

3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-propyl-

Cat. No.: B12771349
CAS No.: 135446-11-6
M. Wt: 248.24 g/mol
InChI Key: REOSGFIOSNYAED-UHFFFAOYSA-N
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Description

“3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-propyl-” is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolopyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized through the reaction of a substituted guanine derivative with hydrazine or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, including the preparation of intermediates, purification, and final cyclization. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, triazolopyrimidines are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.

Biology

Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Medicine

In medicine, triazolopyrimidines have shown promise in the development of new drugs for treating diseases such as cancer, viral infections, and neurological disorders.

Industry

Industrially, these compounds are used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of triazolopyrimidines involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some triazolopyrimidines inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidine: A closely related compound with similar structural features and biological activities.

    Purine Derivatives: Compounds like adenine and guanine, which share the purine core structure.

    Triazole Derivatives: Compounds containing the triazole ring, known for their diverse biological activities.

Uniqueness

The uniqueness of “3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-propyl-” lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds.

Properties

CAS No.

135446-11-6

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

9-methyl-6-propyl-2H-[1,2,4]triazolo[3,4-f]purine-3,5-dione

InChI

InChI=1S/C10H12N6O2/c1-3-4-15-7-6(14(2)5-11-7)8-12-13-9(17)16(8)10(15)18/h5H,3-4H2,1-2H3,(H,13,17)

InChI Key

REOSGFIOSNYAED-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=NNC(=O)N3C1=O)N(C=N2)C

Origin of Product

United States

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